Goniothalamicinone

Description

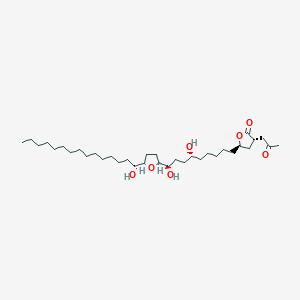

Goniothalamicinone is a bioactive secondary metabolite isolated from plants of the genus Goniothalamus, notably Goniothalamus tapioides. It belongs to a class of acetogenins and related polyketide derivatives, which are characterized by their complex stereochemistry and cytotoxic properties . This compound is part of a broader family of bioactive molecules derived from Goniothalamus species, many of which exhibit potent pharmacological properties.

Properties

CAS No. |

170900-27-3 |

|---|---|

Molecular Formula |

C35H64O7 |

Molecular Weight |

596.9 g/mol |

IUPAC Name |

(3S,5R)-5-[(6R,9R)-6,9-dihydroxy-9-[(2R,5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]nonyl]-3-(2-oxopropyl)oxolan-2-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(37)18-15-14-16-19-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3/t28-,29-,30-,31-,32-,33-,34-/m1/s1 |

InChI Key |

DZWITTGSSIGAEW-VXPDQUSLSA-N |

SMILES |

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCC[C@@H]2C[C@H](C(=O)O2)CC(=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |

Synonyms |

goniothalamicinone goniothalamicinone, (2,4-cis)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Bioactivity Comparison

The table below summarizes key compounds isolated from Goniothalamus tapioides, their cytotoxic activities, and target cell lines:

Key Findings:

Potency Differences: Gonioneninone109 and Gonionenine103 exhibit significantly higher potency against PACA-2 pancreatic cancer cells (IC50 = $4.5 \times 10^{-2}$ µg/ml) compared to Goniothalamicin86’s activity against A-549 cells. This suggests structural features like THF rings or lactone moieties may enhance cytotoxicity in pancreatic models . Goniothalamicin86’s moderate activity against A-549 cells implies selectivity dependent on tumor type or structural specificity.

Structural Insights: THF Rings: Gonioneninone109’s THF rings are critical for its bioactivity, as similar structures in other acetogenins enhance membrane permeability and mitochondrial targeting . Lactone Groups: Gonionenine103’s lactone moiety may facilitate apoptosis via reactive oxygen species (ROS) generation, a mechanism observed in related compounds . Pyranicin35: The absence of reported IC50 values for Pyranicin35 against A-549 cells warrants further investigation, though pyran rings in analogous compounds often modulate solubility and binding affinity .

Mechanistic and Application Perspectives

- Anticancer Mechanisms: THF-containing compounds like Gonioneninone109 inhibit NADH:ubiquinone oxidoreductase (Complex I) in mitochondrial electron transport chains, inducing apoptosis . Goniothalamicin86’s mechanism may differ due to its distinct structure.

- Therapeutic Potential: Gonioneninone109 and Gonionenine103’s low IC50 values highlight their promise as lead compounds for pancreatic cancer therapy, while Goniothalamicin86 may be optimized for lung cancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.